molecular formula C16H11Cl2N3O4 B15018167 4-[(E)-(2-{[(3,4-dichlorophenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid

4-[(E)-(2-{[(3,4-dichlorophenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid

Cat. No.: B15018167
M. Wt: 380.2 g/mol
InChI Key: HXWUHFLDVVAQBJ-UFWORHAWSA-N
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Description

4-[(E)-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with a formamido-imino group and a dichlorophenylcarbamoyl group. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorophenyl isocyanate with formamide to form the intermediate 3,4-dichlorophenylcarbamoylformamide. This intermediate is then reacted with 4-formylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 4-[(E)-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in tetrahydrofuran (THF).

    Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro and halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-[(E)-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(E)-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H11Cl2N3O4

Molecular Weight

380.2 g/mol

IUPAC Name

4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C16H11Cl2N3O4/c17-12-6-5-11(7-13(12)18)20-14(22)15(23)21-19-8-9-1-3-10(4-2-9)16(24)25/h1-8H,(H,20,22)(H,21,23)(H,24,25)/b19-8+

InChI Key

HXWUHFLDVVAQBJ-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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